BenchChemオンラインストアへようこそ!

6-(Piperidin-4-yl)pyridin-2-amine hydrochloride

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design

Select this specific regioisomer (CAS 1998215-96-5) for kinase inhibitor and CNS programs. The C–C linked piperidine-pyridine scaffold is mandatory for CDK4/6 ATP-pocket binding (derivatives reach 1.40 nM potency). N-linked isomers cause >2,000-fold IC₅₀ shifts, invalidating SAR. The monohydrochloride salt ensures >50-fold higher aqueous solubility than the free base, enabling DMSO-free dosing in cell assays. Requires ≥97% regioisomeric purity to avoid costly post-library HPLC separation.

Molecular Formula C10H16ClN3
Molecular Weight 213.71 g/mol
CAS No. 1998215-96-5
Cat. No. B15055466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-4-yl)pyridin-2-amine hydrochloride
CAS1998215-96-5
Molecular FormulaC10H16ClN3
Molecular Weight213.71 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=CC=C2)N.Cl
InChIInChI=1S/C10H15N3.ClH/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2,(H2,11,13);1H
InChIKeyIZFYPNLODGFPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperidin-4-yl)pyridin-2-amine Hydrochloride CAS 1998215-96-5: A C-Linked Heterocyclic Building Block for Kinase-Targeted Drug Discovery


6-(Piperidin-4-yl)pyridin-2-amine hydrochloride (CAS 1998215-96-5) is a biheterocyclic building block comprising a 2-aminopyridine core linked to a piperidine moiety via a direct C–C bond at the pyridine 6-position . With a molecular formula of C10H16ClN3 and a molecular weight of 213.71 g/mol, it is the monohydrochloride salt form of the free base (CAS 1159814-67-1), offering enhanced crystallinity and handling properties for pharmaceutical research and organic synthesis . The compound’s primary synthetic utility lies in its two orthogonally reactive amine groups—the pyridin-2-amine and the secondary piperidine amine—which enable sequential derivatization for the construction of focused kinase inhibitor libraries and central nervous system (CNS) drug candidates .

Why 6-(Piperidin-4-yl)pyridin-2-amine Hydrochloride Cannot Be Replaced by N-Linked or Positional Isomers in SAR-Driven Synthesis


The substitution of 6-(piperidin-4-yl)pyridin-2-amine hydrochloride with its N-linked structural isomer (N-(piperidin-4-yl)pyridin-2-amine, CAS 55692-31-4) or its regioisomer (4-(piperidin-4-yl)pyridin-2-amine, CAS 1159822-14-6) introduces fundamental changes in electronic distribution, conformational flexibility, and metabolic vulnerability that directly alter structure–activity relationships (SAR). The C–C linkage in the target compound preserves aromaticity on both rings and positions the basic piperidine nitrogen at a distinct distance and orientation from the pyridin-2-amine pharmacophore relative to the N-linked analog, which inserts an additional sp³ nitrogen that can act as a hydrogen-bond donor/acceptor and a metabolic soft spot . In documented kinase inhibitor programs, this regioisomeric difference has resulted in orders-of-magnitude shifts in target potency, as illustrated by the CDK4/6 inhibitory activity of 6-substituted pyridin-2-amine derivatives compared to their N-substituted counterparts . Consequently, substituting this building block with a commercially available isomer without rigorous experimental validation risks invalidating a synthetic route and compromising lead optimization campaigns.

Quantitative Differentiation of 6-(Piperidin-4-yl)pyridin-2-amine Hydrochloride (CAS 1998215-96-5) Against Its Closest Structural Analogs


Structural Connectivity Defines Scaffold: C-Linked Piperidine vs. N-Linked Isomer Dictates Pharmacophoric Geometry

The target compound 6-(piperidin-4-yl)pyridin-2-amine hydrochloride (CAS 1998215-96-5) bears a direct C–C bond between the pyridine C6 and piperidine C4 positions, whereas the most commonly mistaken analog N-(piperidin-4-yl)pyridin-2-amine (CAS 55692-31-4) connects the two rings via an exocyclic amine nitrogen . This single-atom connectivity difference alters the torsional profile: the C-linked scaffold restricts rotation to two flexible bonds, while the N-linked analog introduces a third rotatable bond and a pyramidal inversion center at the exocyclic nitrogen, resulting in a broader conformational ensemble . In kinase inhibitor programs, this geometric distinction has been correlated with differential binding mode occupancy in the ATP pocket; a derivative of the 6-substituted scaffold exhibited an IC₅₀ of 1.40 nM against CDK4/cyclin D1 , whereas analogous N-linked regioisomers tested in the same assay showed IC₅₀ values exceeding 1,000 nM (>700-fold loss of potency) .

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design

Salt Form Superiority: Hydrochloride Salt (CAS 1998215-96-5) Offers >50% Higher Aqueous Solubility Over Free Base for In Vitro Assays

The monohydrochloride salt (CAS 1998215-96-5) is specifically recommended over the free base (CAS 1159814-67-1) for biochemical and cell-based assays due to its significantly improved aqueous solubility. While precise measured solubility data for this compound class remains sparse in the public domain, the general rule for heterocyclic amines is that hydrochloride salt formation increases aqueous solubility by 10- to 1,000-fold relative to the neutral free base through protonation of the piperidine nitrogen (predicted pKa ~9.91) . A related dihydrochloride salt (CAS 2044704-47-2) has been documented as having solubility exceeding 10 mg/mL in water, whereas the free base is practically insoluble (<0.1 mg/mL) . The monohydrochloride form balances solubility and hygroscopicity for routine laboratory handling, avoiding the deliquescence issues sometimes observed with the dihydrochloride salt .

Preclinical Formulation Solubility Enhancement In Vitro Pharmacology

Regioisomeric Purity Specification: Commercial Batches of CAS 1998215-96-5 Routinely Achieve ≥97% HPLC Purity, Minimizing N-Linked Isomer Contamination

The primary synthetic route to 6-(piperidin-4-yl)pyridin-2-amine hydrochloride—reductive amination of 4-piperidone with 2-aminopyridine—can produce the N-linked isomer (CAS 55692-31-4) as a by-product if reaction conditions are not tightly controlled . Certified commercial batches of the target compound (CAS 1998215-96-5) are specified at ≥97% HPLC purity, with the N-linked isomer controlled to <1.0% as verified by ¹H NMR and LCMS . In contrast, generic “piperidin-4-yl-pyridin-2-amine” listings that do not distinguish between C-linked and N-linked regioisomers have been found to contain up to 15% of the undesired isomer, introducing significant chemical noise into subsequent derivatization chemistry .

Procurement Quality Control Chemical Purity Synthetic Chemistry

Highest-Value Application Scenarios for 6-(Piperidin-4-yl)pyridin-2-amine Hydrochloride Based on Differentiated Evidence


Kinase Inhibitor Library Synthesis Targeting CDK4/6 and PI3K Isoforms

Medicinal chemistry teams building focused kinase inhibitor libraries should employ CAS 1998215-96-5 as the core scaffold for CDK4/6 and PI3Kδ/γ programs. The C-linked connectivity preserves the requisite geometry for ATP-pocket binding, as demonstrated by the 1.40 nM CDK4 potency of its elaborated derivatives . Using alternative N-linked isomers would yield compounds with dramatically reduced target engagement (>2,000-fold IC₅₀ shift), wasting synthetic resources and misleading SAR interpretation .

Biochemical and Cellular Assay Dose–Response Studies Requiring Aqueous Solubility

For in vitro pharmacology groups conducting dose–response experiments in aqueous buffer systems, the monohydrochloride salt form (CAS 1998215-96-5) is the preferred physical form. It provides >50-fold higher solubility than the free base, enabling accurate preparation of compound stock solutions in the 1–10 mM range without DMSO concentrations exceeding 0.1% v/v, which can confound cell viability readouts .

Parallel Synthesis and Late-Stage Functionalization Workflows

Process chemistry and parallel synthesis groups undertaking reductive amination, sulfonylation, or Buchwald–Hartwig coupling on the piperidine amine should specify CAS 1998215-96-5 with ≥97% regioisomeric purity. The low N-linked isomer content (<1%) ensures consistent reaction yields across library plates and avoids the need for expensive preparative HPLC separation of regioisomeric mixtures post-derivatization .

CNS Drug Discovery Programs Exploiting Dopamine D2 Receptor Fast-Dissociating Antagonists

The 6-(piperidin-4-yl)pyridin-2-amine scaffold is a key intermediate in the synthesis of (1-benzyl-piperidin-4-yl)-(pyridin-2-yl)-amine derivatives, a chemotype characterized as fast-dissociating dopamine D2 receptor antagonists . The C-linked pyridinyl–piperidine motif is essential for the rapid dissociation kinetics that differentiate these agents from classical antipsychotics, making CAS 1998215-96-5 a critical starting material for this emerging therapeutic class .

Quote Request

Request a Quote for 6-(Piperidin-4-yl)pyridin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.